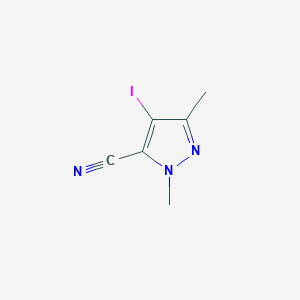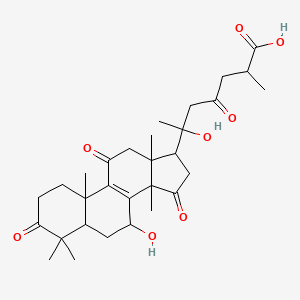![molecular formula C16H12ClN3O B2562350 (2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile CAS No. 339106-61-5](/img/structure/B2562350.png)
(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Chemical reactions involving the compound are studied to understand its reactivity and the mechanisms of its reactions. This involves identifying the reactants, products, and intermediates in the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined using various experimental techniques .Scientific Research Applications
Developments in the Synthesis of Antithrombotic Drugs
One of the significant applications of this compound is in the synthesis of antithrombotic and antiplatelet drugs, like clopidogrel, which is marketed under the names Plavix and Iscover. This compound is part of the thienopyridine class, known for its potent antithrombotic activities. Research efforts have focused on synthesizing clopidogrel efficiently due to its high demand, resulting from its substantial annual sales and pharmaceutical significance. The review by Saeed et al. (2017) emphasizes the development of facile synthetic methodologies for clopidogrel, highlighting the challenges and advancements in creating more efficient production processes (Saeed et al., 2017).
Anticancer Drug Research
Research on new types of anticancer drugs with high tumor specificity and reduced toxicity to keratinocytes has identified compounds within this chemical class as promising candidates. Sugita et al. (2017) explored the tumor specificity and keratinocyte toxicity of various synthesized compounds, finding some with significant anticancer potential and minimal adverse effects. This investigation opens pathways to developing anticancer drugs that offer therapeutic effects without the common toxicities associated with current treatments (Sugita et al., 2017).
Novel Synthesis Methods for Proton Pump Inhibitors
The compound's framework is crucial in the synthesis of proton pump inhibitors, such as omeprazole. Saini et al. (2019) reviewed novel synthesis methods and pharmaceutical impurities associated with proton pump inhibitors, emphasizing the development and optimization of these drugs. This research highlights the ongoing efforts to improve the synthesis processes for these widely used medications, ensuring better purity and efficiency (Saini et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-2-[(E)-(4-chlorophenyl)methoxyiminomethyl]-3-pyridin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-16-3-1-14(2-4-16)12-21-20-11-15(10-18)9-13-5-7-19-8-6-13/h1-9,11H,12H2/b15-9+,20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFCKMWWBCGUBP-GMXKPAPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC(=CC2=CC=NC=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C(=C/C2=CC=NC=C2)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2562268.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562269.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2562271.png)
![3,4-Dihydro-1H-isochromen-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2562272.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide](/img/structure/B2562278.png)

![3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2562281.png)




